molecular formula C12H12N2O B3155204 4-(4-Oxopiperidin-1-yl)benzonitrile CAS No. 79421-46-8

4-(4-Oxopiperidin-1-yl)benzonitrile

Cat. No. B3155204
CAS RN: 79421-46-8
M. Wt: 200.24 g/mol
InChI Key: RJWQDPGTDSRETR-UHFFFAOYSA-N
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Description

“4-(4-Oxopiperidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 79421-46-8 . It has a molecular weight of 200.24 and is typically in powder form . It is a unique compound with diverse applications in scientific research.


Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-oxo-1-piperidinyl)benzonitrile . The InChI code is 1S/C12H12N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4H,5-8H2 . This indicates that the compound has a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds.


Physical And Chemical Properties Analysis

The compound has a melting point of 98-100°C . It is typically stored at room temperature . The compound is a powder .

Scientific Research Applications

1. Intermediate in HIV-1 Reverse Transcriptase Inhibitors Synthesis

4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a derivative of 4-(4-Oxopiperidin-1-yl)benzonitrile, is crucial in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These inhibitors are significant in the treatment of HIV, highlighting the compound's role in the development of antiviral drugs (Ju Xiu-lia, 2015).

2. Role in Selective Androgen Receptor Modulators (SARMs)

4-(5-oxopyrrolidine-1-yl)benzonitrile derivative, related to 4-(4-Oxopiperidin-1-yl)benzonitrile, has shown effectiveness as a Selective Androgen Receptor Modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in certain tissues, offering therapeutic potential in muscle wasting diseases and other conditions (Katsuji Aikawa et al., 2017).

3. Application in Liquid Crystal Technology

A series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitrile compounds, structurally related to 4-(4-Oxopiperidin-1-yl)benzonitrile, have been synthesized for potential use as mesogens in liquid crystal technology. These compounds exhibit properties suitable for application in display technologies and optoelectronic devices (T. N. Ahipa et al., 2014).

4. Crystal Structure Analysis

The crystal structure of a compound structurally similar to 4-(4-Oxopiperidin-1-yl)benzonitrile, 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, has been studied. Understanding its crystal structure can provide insights into the molecular interactions and stability of such compounds, useful in material science and pharmaceuticals (K. Rajesh et al., 2010).

5. High Voltage Lithium Ion Battery Additive

4-(Trifluoromethyl)-benzonitrile, a related compound, has been used as an electrolyte additive for high voltage lithium-ion batteries. It significantly improves the cyclic stability of LiNi0.5Mn1.5O4 cathodes, demonstrating the compound's utility in enhancing the performance of energy storage devices (Wenna Huang et al., 2014).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-oxopiperidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWQDPGTDSRETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301627
Record name 1-(4-Cyanophenyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Oxopiperidin-1-yl)benzonitrile

CAS RN

79421-46-8
Record name 1-(4-Cyanophenyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79421-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Cyanophenyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 34 (915 mg, 3.54 mmol) in ether (6 mL) was treated with 6N aqueous HCl (25 mL). The mixture was stirred at room temperature (2 d). The solvent was removed in vacuo and the residue dissolved in 3N HCl (25 mL) and acetic acid (20 mL). The mixture was stirred at room temperature (2 h). The solvent was removed in vacuo and the residue dissolved in dichloromethane and sodium carbonate solution. The aqueous layer was extracted with two additional portions of dichloromethane and the combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. PCTLC (SiO2, 4 mm, 10% EtOH-90% CHCl3) afforded the title compound (35).
Name
34
Quantity
915 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-benzonitrile (460 mg, 1.88 mmol, reference example 117) dissolved in THF (2 mL) was added 10% H2SO4 (4 mL) and the reaction was stirred for 24 h at room temperature. TLC (40% EtOAc in hexanes) shows a small amount of starting material, but mainly a more polar product. The reaction was diluted with water, extracted with dichloromethane (3×), washed with saturated aqueous NaCl solution, dried with Na2SO4, filtered and evaporated. The crude product was chromatographed on silica gel (20-40% EtOAc in hexanes) to afford the title compound (315 mg, 84%). 1H NMR (CDCl3): δ 7.52 (d, 2H), 6.88 (d, 2H), 3.72 (t, 4H), 2.57 (t, 4H). MS (ion spray) m/z 200 (M+).
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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